(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one
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Overview
Description
(1R,2S,6R,7S)-3-oxatricyclo[52102,6]decan-4-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to introduce the oxo and tricyclic moieties.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-3,5-dione
- (1R,2S,6R,7S)-4,4-dimethyl-3,5-dioxo-8-azatricyclo[5.2.1.02,6]decane-9-one
Uniqueness
Compared to similar compounds, (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one stands out due to its specific tricyclic structure and the presence of an oxo group. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-5-1-2-6(3-5)9(7)11-8/h5-7,9H,1-4H2/t5-,6+,7+,9-/m0/s1 |
InChI Key |
BIASPHNGXKFEPM-SZACMFPPSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2OC(=O)C3 |
Canonical SMILES |
C1CC2CC1C3C2OC(=O)C3 |
Origin of Product |
United States |
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